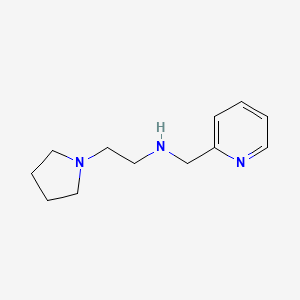

n-(Pyridin-2-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine

Description

N-(Pyridin-2-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine is a secondary amine derivative featuring a pyridine ring and a pyrrolidine moiety. Its molecular formula is C₁₂H₁₉N₃, with a molecular weight of 205.3 g/mol. The compound consists of:

- A pyridin-2-ylmethyl group attached to the primary amine nitrogen.

- A 2-(pyrrolidin-1-yl)ethyl chain, where the pyrrolidine (a five-membered nitrogen-containing ring) is linked to the ethanamine backbone.

Properties

CAS No. |

163165-83-1 |

|---|---|

Molecular Formula |

C12H19N3 |

Molecular Weight |

205.30 g/mol |

IUPAC Name |

N-(pyridin-2-ylmethyl)-2-pyrrolidin-1-ylethanamine |

InChI |

InChI=1S/C12H19N3/c1-2-6-14-12(5-1)11-13-7-10-15-8-3-4-9-15/h1-2,5-6,13H,3-4,7-11H2 |

InChI Key |

IYWXWVPJOGFZQV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CCNCC2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the nucleophilic substitution or reductive amination of pyridine-2-carboxaldehyde with pyrrolidine or its derivatives. The key step is the formation of the C–N bond between the pyridine moiety and the ethanamine side chain bearing the pyrrolidine substituent.

Representative Synthetic Route

One common approach is outlined as follows:

Step 1: Formation of Schiff base intermediate

Pyridine-2-carboxaldehyde is reacted with pyrrolidine in an alcoholic solvent (methanol or ethanol) at room temperature or slightly elevated temperature to form an imine intermediate (Schiff base).Step 2: Reduction of imine

The imine intermediate is then reduced using a mild reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the target amine compound.Step 3: Purification

The crude product is purified by extraction with organic solvents (e.g., ethyl acetate or dichloromethane), drying over anhydrous sodium sulfate, and chromatographic purification (silica gel column chromatography or preparative HPLC).

Detailed Reaction Conditions and Reagents

| Step | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | Pyridine-2-carboxaldehyde (1 eq), Pyrrolidine (1 eq), Methanol or Ethanol, 25–70 °C, 12 h | Formation of imine intermediate | Mild acidic catalyst (e.g., p-toluenesulfonic acid) may be added to facilitate imine formation |

| 2 | NaBH4 (1.2 eq) or LiAlH4, Methanol or THF, 0–25 °C, 2–4 h | Reduction of imine to amine | NaBH4 preferred for mild conditions; LiAlH4 for more reactive substrates |

| 3 | Extraction with ethyl acetate or dichloromethane, drying over Na2SO4, silica gel chromatography | Purification | Gradient elution with hexane/ethyl acetate mixtures |

Alternative Catalytic Methods

Copper-catalyzed cross-coupling reactions :

Copper(I) bromide with cesium carbonate base in dimethyl sulfoxide (DMSO) at ~35 °C can facilitate coupling between pyrrolidine derivatives and halogenated pyridine precursors to form the target compound under mild conditions.Pd-catalyzed amination :

Palladium catalysts such as Pd2(dba)3 combined with ligands like XantPhos in toluene at elevated temperatures (~90–110 °C) can be used for C–N bond formation between pyrrolidinyl ethanamine and pyridine derivatives.

Analytical Characterization

The synthesized compound is characterized by:

| Technique | Observations / Data | Purpose |

|---|---|---|

| 1H NMR | Signals at δ 3.40–3.59 ppm (pyrrolidine protons), δ ~8.5 ppm (pyridinyl protons) | Confirm structure and purity |

| 13C NMR | Signals at 50–60 ppm (pyrrolidine carbons), aromatic carbons at ~120–160 ppm | Carbon framework verification |

| High-Resolution Mass Spectrometry (HRMS) | Molecular ion peak [M+H]+ at m/z consistent with C12H18N3 | Molecular weight confirmation |

| Melting Point | Typically 104–107 °C (for trihydrochloride salt form) | Purity and identity check |

Research Findings and Comparative Data

Structural Variants and Related Compounds

| Compound Name | Structural Features | Unique Properties / Applications |

|---|---|---|

| N-(Pyridin-3-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine | Pyridine ring at 3-position, pyrrolidine substituent | Similar synthetic route, used in receptor studies |

| N-(Pyridin-4-ylmethyl)-2-(piperidin-1-yl)ethan-1-amine | Piperidine ring instead of pyrrolidine | Different receptor binding profiles |

| 1-(Pyridin-3-yl)ethan-1-one | Ketone group replacing amine chain | Less versatile for amine-based modifications |

Yield and Efficiency

Reported yields for the reductive amination route typically range from 70% to 90%, depending on reaction scale and purification method. Catalytic cross-coupling methods yield comparable or slightly higher purity products but may require more stringent conditions and catalyst handling.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Reductive amination | Pyridine-2-carboxaldehyde, pyrrolidine, NaBH4, MeOH, 25–70 °C | 70–90 | Simple, mild conditions | Requires careful purification |

| Copper-catalyzed coupling | Pyrrolidine derivative, halopyridine, CuBr, Cs2CO3, DMSO, 35 °C | 75–85 | Mild, scalable | Catalyst handling, longer times |

| Pd-catalyzed amination | Pd2(dba)3, XantPhos, t-BuONa, toluene, 90–110 °C | 80–90 | High selectivity | Expensive catalyst, higher temp |

Chemical Reactions Analysis

Types of Reactions

n-(Pyridin-2-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the pyridine ring.

Reduction: Reduced forms of the ethanamine chain.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

n-(Pyridin-2-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine:

Chemistry: Used as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule.

Medicine: Explored for its therapeutic potential in treating neurological disorders.

Industry: Utilized in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of n-(Pyridin-2-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Pyridine vs. Aromatic/Aliphatic Substituents

- This contrasts with 4-ethylphenyl () or phenylthio () groups, which are more lipophilic or reactive, respectively .

Physicochemical Properties

- The target compound’s lower molecular weight (205.3) compared to protonitazene (367.45) or 2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine (218.34) may improve bioavailability .

Biological Activity

N-(Pyridin-2-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine is a complex organic compound notable for its potential biological activities, particularly in neuropharmacology. This article explores the compound's structure, synthesis, biological interactions, and therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a pyridine ring and a pyrrolidine moiety connected through an ethanamine chain. Its molecular formula is , and it has a molecular weight of approximately 241.33 g/mol. The structural complexity contributes to its diverse chemical reactivity and potential biological applications.

Synthesis Methods

This compound can be synthesized using various methods involving common reagents such as pyridine derivatives and pyrrolidine under specific conditions. The synthesis typically involves the following steps:

- Formation of the pyridine-pyrrolidine link : Utilizing appropriate coupling agents.

- Purification : Employing chromatography techniques to isolate the desired product.

Neuropharmacological Effects

Research indicates that this compound interacts with neurotransmitter receptors, suggesting potential applications in treating neurological disorders such as depression and anxiety. Its ability to modulate neurotransmission pathways is crucial for understanding its therapeutic effects.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies have shown that derivatives of pyrrolidine exhibit significant antibacterial effects against various pathogens. For example, some pyrrolidine derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .

Comparative Analysis with Similar Compounds

To better understand the unique features of this compound, it can be compared with other structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amines | Similar pyridine-pyrrolidine structure | Different position of the pyridine ring |

| 3-(Piperidin-1-ylmethyl)pyridine | Contains piperidine instead of pyrrolidine | Variation in nitrogen heterocycle |

| 4-(Pyridin-2-yloxy)-N,N-dimethylbenzamide | Contains a different functional group | Focus on aryl amides instead of alkyl amines |

Case Studies and Research Findings

Recent studies have highlighted the biological activity of related compounds in various contexts:

- Antibacterial Activity : In vitro tests on pyrrolidine derivatives showed promising results against multiple bacterial strains, reinforcing the potential for developing new antimicrobial agents .

- Neuropharmacological Applications : Investigations into the modulation of neurotransmitter systems have suggested that compounds like this compound could serve as leads for new treatments in psychiatric disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.